2,7-Dihydrobenzo[lmn][3,8]phenanthroline
Description
2,7-Dihydrobenzo[lmn][3,8]phenanthroline is a polycyclic aromatic compound characterized by a fused naphthalene diimide (NDI) core with two hydrogen atoms at the 2- and 7-positions. This structure forms a planar, electron-deficient aromatic system, making it highly suitable for applications in organic electronics, photovoltaics, and as a ligand in supramolecular chemistry. Derivatives of this compound are typically synthesized via nucleophilic substitution or condensation reactions, with substituents introduced at the 4,9-positions or via alkyl/aryl side chains . Key properties include strong electron-accepting behavior, thermal stability, and tunable optoelectronic characteristics depending on functionalization .
Properties
IUPAC Name |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,7,9,11,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-10-6-16-8-12-4-3-11-7-15-5-9(1)13(11)14(10)12/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZTOFRJJGPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC=C3C2=C4C1=CNC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20780110 | |
| Record name | 2,7-Dihydrobenzo[lmn][3,8]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20780110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194-00-3 | |
| Record name | 2,7-Dihydrobenzo[lmn][3,8]phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20780110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydrobenzo[lmn][3,8]phenanthroline typically involves the nitration of benzimidazole to introduce a second nitrogen atom, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents like hexane and temperatures ranging from 304-306°C for melting and 432.4°C for boiling .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of appropriate protective equipment and ventilation is crucial due to the compound’s toxicity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydrobenzo[lmn][3,8]phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2,7-Dihydrobenzo[lmn][3,8]phenanthroline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dihydrobenzo[lmn][3,8]phenanthroline involves its ability to interact with DNA and other biological molecules. The compound can bind to DNA through intercalation, where it inserts itself between the base pairs of the DNA helix. This interaction can affect the DNA’s structure and function, making it useful for studying DNA-related processes and developing DNA-based technologies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,7-dihydrobenzo[lmn][3,8]phenanthroline derivatives with structurally analogous compounds, focusing on substituent effects, applications, and performance metrics.
Structural Modifications and Substituent Effects
Thermal and Chemical Stability
Key Research Findings
Fluorination Enhances Device Longevity : NDI-C4F’s fluorinated side chains reduce interfacial recombination in PSCs, extending operational lifetime by >500 hours under continuous illumination .
Steric Effects on Crystallinity : Bulky substituents (e.g., diisopropylphenyl) disrupt molecular planarity, lowering charge mobility but improving film homogeneity .
Biological Selectivity: Amino-substituted derivatives exhibit >100-fold selectivity for G-quadruplex over duplex DNA, a critical advantage for anticancer drug design .
Q & A
Basic: What are the common synthetic routes for 2,7-Dihydrobenzo[lmn][3,8]phenanthroline derivatives?
The synthesis typically involves multi-step reactions, including condensation, alkylation, and functionalization. For example:
- Condensation reactions with anhydrides or amines under inert atmospheres (e.g., using catalysts like NaH in allyl alcohol) to form core structures .
- Alkylation with long-chain alkenes or alkyl halides to introduce substituents, as seen in the preparation of 2,7-ditritriacontyl derivatives .
- Purification via repeated extraction and chromatography to isolate derivatives like uC33NH2 . Yield optimization often requires precise stoichiometry and controlled temperatures (e.g., 0–60°C) .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR and Mass Spectrometry : Confirm molecular structures through characteristic shifts (e.g., ¹H NMR peaks at δ 1.365–1.541 ppm for alkyl chains) and molecular ion peaks (e.g., m/z = 593 [M+H]⁺ for methoxy-substituted derivatives) .
- Single-crystal X-ray diffraction : Resolve planar geometries (e.g., coplanar fused-ring systems with benzene rings deviating by ~80°) and bond angles (e.g., C–C bond lengths of 1.365–1.541 Å) .
- Elemental analysis : Validate purity via C/H/N percentages, especially for derivatives with halogen substituents .
Advanced: How can researchers resolve contradictions in crystallographic data between different derivatives?
Discrepancies in bond angles or planarity often arise from substituent steric effects. For example:
- Bulky groups like 2,6-diisopropylphenyl disrupt coplanarity, causing benzene rings to tilt ~80° from the fused-ring system .
- Compare isotropic displacement parameters (e.g., U<sup>eq</sup> values) to assess thermal motion differences .
- Use software like SHELXL97 for refinement and publCIF for data standardization to ensure cross-study comparability .
Advanced: What are the key design challenges in derivatizing this compound for biological activity?
- Solubility vs. Bioactivity : Hydrophobic alkyl chains (e.g., tritriacontyl groups) improve membrane permeability but reduce aqueous solubility . Balancing this with polar groups (e.g., morpholinopropyl) is critical .
- Substituent Positioning : Anticancer activity in derivatives like MM41 depends on precise placement of aminoalkyl groups at positions 4 and 9 .
- Stability : Methoxy or bromo substituents enhance stability under physiological conditions but may require protecting groups during synthesis .
Advanced: How to optimize reaction conditions for high-yield synthesis of halogenated derivatives?
- Bromination : Use dibromoanhydrides (e.g., 2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic dianhydride) in DMF at 120°C for 24 hours, achieving >85% conversion .
- Catalyst Selection : NaH in allyl alcohol facilitates nucleophilic substitution for allyloxy derivatives .
- Temperature Control : Maintain <5°C during alkylation to prevent side reactions, as seen in the synthesis of 4,9-dibromo-2,7-dihexyl derivatives .
Advanced: What role does this compound play in metal-organic framework (MOF) design?
- Ligand Functionalization : Derivatives like L92− (4,4′-(1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoate) act as 2-connected linkers in MOFs .
- In-Situ Synthesis : Condensation of HL9′ and L9′′ during MOF assembly simplifies ligand integration, as demonstrated in BUT-109(Zr) .
- Electronic Tuning : Electron-withdrawing groups (e.g., tetraone moieties) enhance charge transfer in MOFs for catalytic applications .
Advanced: How can computational modeling predict the electronic properties of derivatives?
- Planarity Analysis : DFT calculations on coplanar fused-ring systems (r.m.s. deviation ≤0.033 Å) reveal π-conjugation extent, correlating with absorption spectra .
- Substituent Effects : Simulate steric and electronic impacts of groups like diisopropylphenyl on HOMO-LUMO gaps .
- Docking Studies : For bioactive derivatives (e.g., MM41), model interactions with G-quadruplex DNA to rationalize anticancer mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
